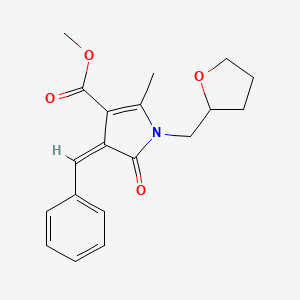![molecular formula C14H16N6O4 B3899088 4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3899088.png)
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine
Übersicht
Beschreibung
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. AG490 is a potent inhibitor of Janus kinases (JAKs) and has been shown to have potential therapeutic effects in cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. Inhibition of JAK2 signaling pathways leads to decreased production of pro-inflammatory cytokines, such as IL-6 and IFN-γ, and decreased proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to have potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine in lab experiments is its specificity for JAK2. This allows for the selective inhibition of JAK2 signaling pathways without affecting other signaling pathways. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit other kinases, such as epidermal growth factor receptor (EGFR), at high concentrations.
Zukünftige Richtungen
For 4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine research include the development of more potent and selective JAK2 inhibitors. In addition, the potential use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases should be explored. Further studies are also needed to determine the long-term safety and efficacy of this compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine has been extensively studied for its potential in treating various diseases. It has been shown to inhibit JAK2, which is involved in the signaling pathways of various cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and erythropoietin (EPO). This compound has been shown to have potential therapeutic effects in cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)-morpholin-4-ylmethylidene]amino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4/c15-12-11(17-24-18-12)13(20-6-8-22-9-7-20)19-23-14(21)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,18)(H,16,21)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXORSFKNHEURB-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NOC(=O)NC2=CC=CC=C2)C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/OC(=O)NC2=CC=CC=C2)/C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



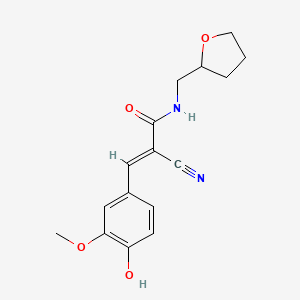
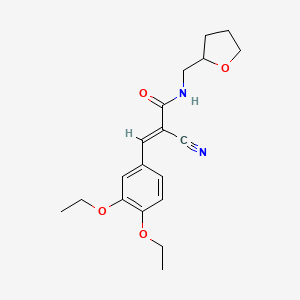
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3899037.png)
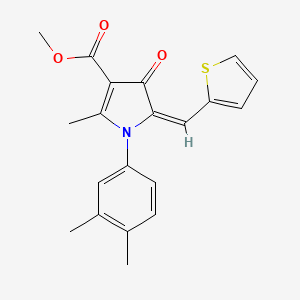
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]benzoic acid](/img/structure/B3899051.png)

acetyl]amino}benzoate](/img/structure/B3899069.png)
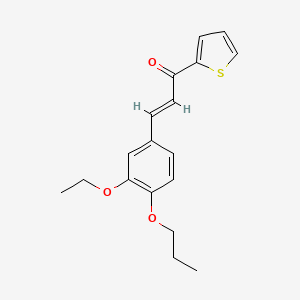
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B3899082.png)
![2-chloro-10-[3-(octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propanoyl]-10H-phenothiazine di(2-butenedioate)](/img/structure/B3899087.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3899092.png)
![10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3899093.png)
